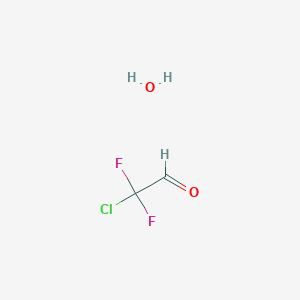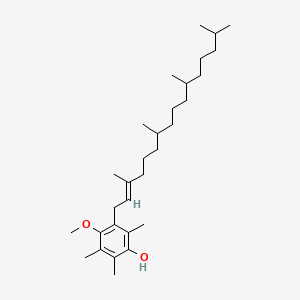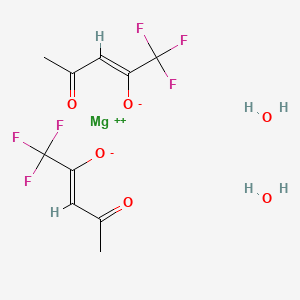
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of multiple functional groups, including amino, chloro, and cyanoethyl, makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then reacted with 2-bromoacetonitrile to introduce the cyanoethyl group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with different nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
科学研究应用
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate: This compound is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties.
Ethyl 5-amino-4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylate: Similar structure but with a hydroxyethyl group instead of cyanoethyl.
Ethyl 5-amino-4-chloro-1-(2-methoxyethyl)pyrazole-3-carboxylate: Contains a methoxyethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the cyanoethyl group in this compound makes it particularly useful for the synthesis of compounds that require a nitrile functionality. This distinguishes it from similar compounds with different substituents.
属性
分子式 |
C9H11ClN4O2 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC 名称 |
ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 |
InChI 键 |
JSNJOKBODXKTKW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)

![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)

![(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)
![N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt](/img/structure/B12063273.png)
